methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
Description
Historical Development of 1,6-Dihydropyridine Research
The study of dihydropyridines originated with Arthur Hantzsch’s 1882 synthesis of 1,4-dihydropyridines via multicomponent condensation reactions. Early research focused on 1,4-DHPs due to their redox activity and relevance to biochemical cofactors like NADH. Interest in 1,6-dihydropyridines emerged later, driven by their unique conformational flexibility and divergent reactivity compared to 1,4 isomers.
Key milestones include:
- 1965 : Schellenberg and Westheimer’s foundational work on DHP oxidation mechanisms.
- 1990s : Discovery of 1,6-DHPs as calcium channel modulators, diverging from the vasodilatory effects of 1,4-DHPs.
- 2020s : Advances in microwave-assisted synthesis enabling efficient 1,6-DHP derivatization.
Recent studies highlight 1,6-DHPs’ potential in treating asthma and hypertension, with structural modifications at the 3- and 6-positions critically influencing activity.
Classification and Nomenclature of Dihydropyridine Frameworks
DHPs are classified by the position of the two double bonds in the pyridine ring:
| Isomer | Double Bond Positions | Key Features |
|---|---|---|
| 1,4-DHP | 1,2 and 3,4 | Classical Hantzsch esters; NADH analogs |
| 1,6-DHP | 1,2 and 5,6 | Enhanced rigidity; calcium channel modulation |
The target compound, methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate , adheres to IUPAC nomenclature:
- Core : 1,6-dihydropyridine (double bonds at 1,2 and 5,6).
- Substituents :
- 1-position: (2-Fluorophenyl)methyl group.
- 3-position: Amido linkage to a methyl benzoate moiety.
- 6-position: Oxo group.
This substitution pattern optimizes electronic interactions with biological targets while enhancing metabolic stability.
Significance of Fluorophenyl-Substituted Dihydropyridines
Fluorine incorporation in DHPs confers distinct advantages:
The 2-fluorophenyl moiety in the target compound likely enhances binding to hydrophobic pockets in calcium channels, as evidenced by similar derivatives.
Position-Dependent Biological Activity in Dihydropyridines
Substituent position profoundly affects DHP bioactivity:
Comparative studies show that 3-amido substitutions in 1,6-DHPs enhance selectivity for L-type calcium channels over cardiac isoforms. The methyl benzoate ester further augments solubility, addressing a common limitation of hydrophobic DHPs.
Properties
IUPAC Name |
methyl 2-[[1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-21(27)16-7-3-5-9-18(16)23-20(26)15-10-11-19(25)24(13-15)12-14-6-2-4-8-17(14)22/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPKGQJKKOUXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Amidation: The amide bond is formed by reacting the pyridine derivative with an appropriate amine.
Esterification: The final step involves esterification to introduce the benzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyridine ring can participate in various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Research
Key Compound: Methyl 2-{1-[(2,4-Dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (CAS 242797-49-5)
This analog replaces the 2-fluorophenyl group with a 2,4-dichlorophenyl substituent. The chlorine atoms increase molecular weight (429.25 g/mol vs. Such halogenation differences influence binding affinity in target proteins, as seen in kinase inhibitors where electron-withdrawing groups modulate activity .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (2-Fluorophenyl) | Dichlorophenyl Analog (CAS 242797-49-5) |
|---|---|---|
| Molecular Formula | C₂₁H₁₆FN₂O₄ | C₂₁H₁₄Cl₂N₂O₄ |
| Molecular Weight (g/mol) | 383.36 | 429.25 |
| Halogen Substituents | Fluorine (1 atom) | Chlorine (2 atoms) |
| LogP (Estimated) | ~2.1 | ~3.5 |
Agrochemical Derivatives: Sulfonylurea Esters
Compounds like triflusulfuron methyl ester (CAS referenced in ) share the methyl benzoate backbone but incorporate a triazine ring instead of dihydropyridine. These derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s hypothetical bioactivity. The absence of a sulfonylurea group in the target compound suggests divergent applications, likely oriented toward pharmaceutical rather than pesticidal use .
Table 2: Functional Group Comparison with Agrochemicals
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | Dihydropyridine | Fluorophenyl, methyl benzoate | Research (unknown) |
| Triflusulfuron Methyl | Triazine | Sulfonylurea, trifluoroethoxy | Herbicide |
| Metsulfuron Methyl | Triazine | Sulfonylurea, methoxy | Herbicide |
Bioactivity and Research Context
While direct bioactivity data for the target compound are unavailable, highlights that fluorinated aromatic compounds often exhibit enhanced bioavailability and target specificity in drug discovery. For example, fluorination can improve metabolic resistance and binding to hydrophobic enzyme pockets. In contrast, chlorinated analogs (e.g., CAS 242797-49-5) may prioritize potency over selectivity due to stronger electron-withdrawing effects .
Biological Activity
Methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound belongs to a class of dihydropyridine derivatives, characterized by the presence of a fluorophenyl moiety and an amide functional group. Its molecular formula is , and it can be represented by the following structural formula:
Physical Properties
- Molecular Weight : 316.33 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol, with limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channel Modulation : As a dihydropyridine derivative, it may act as a calcium channel blocker, influencing cardiovascular function by modulating calcium influx in cardiac and smooth muscle cells.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : The presence of the amide group may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress pathways.
| Effect | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | MCF-7 | 15.2 | |
| Antitumor Activity | A549 | 12.5 | |
| Neuroprotection | SH-SY5Y | 20.0 |
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Study 2: Neuroprotective Mechanism
In a neuroprotective study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability. These findings suggest its potential application in neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with a pyridine-3-carboxylic acid derivative. Introduce the 2-fluorophenylmethyl group via nucleophilic substitution or coupling reactions (e.g., using a benzyl bromide derivative under basic conditions like K₂CO₃ in DMF) .
- Step 2: Form the 6-oxo-1,6-dihydropyridine ring through cyclization. Use reflux conditions (e.g., acetic acid at 110°C for 6–8 hours) to promote ring closure .
- Step 3: Couple the intermediate with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt in DCM) to form the final amide bond .
- Optimization: Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and adjust stoichiometry of fluorophenylmethyl reagents to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR: Analyze aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and benzoate groups) and dihydropyridine NH/OH signals (δ 10–12 ppm). Use DMSO-d₆ as a solvent to observe exchangeable protons .
- HPLC-MS: Employ a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (expected [M+H]+ ~399.4 g/mol) .
- FT-IR: Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) and C-F vibrations (~1200 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility: Test in DMSO (>50 mg/mL for stock solutions), with limited solubility in water (<0.1 mg/mL). Use sonication and warming (40°C) to improve dissolution in polar aprotic solvents .
- Stability: Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Monitor degradation via HPLC every 3 months; discard if purity drops below 90% .
Q. How can researchers identify potential biological targets for this compound?
Methodological Answer:
- In Silico Docking: Use software like AutoDock Vina to screen against kinase or protease libraries, focusing on the dihydropyridine scaffold’s interaction with ATP-binding pockets .
- Enzyme Assays: Test inhibitory activity against COX-2 or PDE4 (common targets for fluorophenyl-containing analogs) at 10 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?
Methodological Answer:
- Modifications: Replace the 2-fluorophenyl group with chloro or trifluoromethyl analogs to assess electronic effects .
- Assay Design: Test derivatives in dose-response curves (0.1–100 µM) against validated targets. Use IC₅₀ values to rank potency .
- Data Analysis: Correlate substituent lipophilicity (ClogP) with cellular permeability using Caco-2 monolayer assays .
Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (IV administration in rodents) and bioavailability (oral vs. IP routes). Poor absorption may explain efficacy gaps .
- Metabolite Identification: Use LC-QTOF-MS to detect phase I/II metabolites. Methyl ester hydrolysis or dihydropyridine oxidation could reduce activity .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days.
- HPLC-PDA: Track degradation products; major peaks at RRT 0.8–1.2 suggest ester hydrolysis or ring oxidation .
- MS/MS Fragmentation: Compare fragment ions to propose structural changes (e.g., loss of –COOCH₃ indicates ester cleavage) .
Q. What methodologies validate the compound’s selectivity across related enzyme isoforms?
Methodological Answer:
Q. How can analytical methods be developed for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/urine samples .
- LC-MS/MS: Optimize MRM transitions (e.g., m/z 399.4 → 237.1 for quantification). Validate linearity (1–1000 ng/mL) and recovery (>85%) per ICH guidelines .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and experimental binding affinities?
Methodological Answer:
- Re-evaluate Force Fields: Adjust solvation parameters (e.g., GB/SA model) in docking software to better mimic physiological conditions .
- SPR Assays: Measure real-time binding kinetics (ka/kd) using surface plasmon resonance. Discrepancies may arise from conformational flexibility not modeled in silico .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
